1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound notable for its potential applications in medicinal chemistry, particularly as an inhibitor of specific kinases involved in cell cycle regulation. The compound has garnered attention for its structural uniqueness and biological activity, making it a subject of interest in cancer research.
Source: This compound is available commercially through various chemical suppliers, including Sigma-Aldrich and BenchChem, which provide detailed specifications and synthesis methods for researchers .
Classification: 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole falls under the category of pyrazole derivatives and is classified as a potential anticancer agent due to its inhibitory effects on Aurora kinases, which are crucial for proper cell division.
The synthesis of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole can be achieved through various methods. One common approach involves cyclization reactions starting from simpler precursors. For instance, the compound can be synthesized via a multi-step process that includes:
The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to characterize the synthesized compound .
The molecular formula of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is , with a molecular weight of approximately 145.59 g/mol. The compound features a fused bicyclic structure that includes both pyrazole and pyrrole rings.
These structural characteristics contribute to its biological activity by allowing specific interactions with target proteins such as kinases.
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole can undergo several chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The outcomes depend significantly on the reaction conditions and the specific reagents used.
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole acts primarily as an inhibitor of Aurora kinases. These kinases play a pivotal role in regulating the cell cycle and mitosis.
Analytical techniques such as infrared spectroscopy (IR) and NMR are routinely employed to confirm the identity and purity of synthesized samples .
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole has several scientific uses:
The unique structure and biological activity of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole make it an important focus in ongoing research aimed at developing novel therapeutic agents against cancer.
The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold emerged as a significant pharmacophore in the early 2000s, gaining recognition through its application in kinase inhibitor discovery. Its first major breakthrough came from Nerviano Medical Sciences (2006), where researchers identified compound 9d as a potent Aurora kinase inhibitor with low nanomolar activity (IC₅₀ = 13 nM). This derivative demonstrated a favorable antitumor kinase inhibition profile, high antiproliferative activity across cancer cell lines, and efficacy in in vivo tumor models, leading to its selection for advanced development [1] [7]. The scaffold’s "privileged" status arises from its structural mimicry of purine bases, enabling competitive ATP binding within kinase catalytic domains. Its synthetic versatility allows substitutions at N1, C3, and N6 positions, facilitating extensive structure-activity relationship (SAR) exploration [8]. Commercial accessibility (e.g., ChemShuttle, Fluorochem) of core building blocks like 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride (CAS: 157327-47-4) further accelerated drug discovery efforts [2] [9].
Table 1: Key Early-Stage Derivatives of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole
Compound | Key Modifications | Primary Target (IC₅₀) | Biological Outcome |
---|---|---|---|
9d | 5-Phenylacetyl, N-benzamide derivatives | Aurora kinases (low nM) | Tumor regression in xenograft models [1] |
PHA-739358 | 3-(Pyridine)-substituted derivative | Pan-Aurora inhibitor | Advanced to clinical trials [7] |
THPP-HCl | 1-Tetrahydropyranyl protection | Chemical intermediate | Enables N-functionalization [9] |
The scaffold’s target selectivity is governed by three interdependent motifs:
Table 2: Structural Motifs and Kinase Selectivity Profiles
Motif | Target Kinases | Selectivity Mechanism | Example Derivative |
---|---|---|---|
C3-Benzamide | Aurora-A, CDK2 | H-bond donation to catalytic lysine (Lys162 in Aurora-A) | Compound 9d [1] |
C3-Thieno[3,2-c]pyrazole | Aurora-B, BRAF(V600E) | Hydrophobic fit into DFG-out pocket | Compound 38 (IC₅₀ = 62 nM) [6] |
N1-Bulky alkyl | Aurora-C, FLT3 | Disruption of hydrophobic spine residues | Alisertib analogs |
Selectivity over non-kinase targets is achieved by avoiding hydrogen-bond donors at C3 and N6, which minimizes off-target binding to GPCRs or ion channels. Scaffold derivatization toward pyrazolo[3,4-b]pyridines further enhances CDK2/Aurora-A dual inhibition, demonstrating the core’s adaptability to hit multiple oncology targets [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7